N-methylleukotriene C4
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Overview
Description
N-methylleukotriene C4 is a synthetic analog of leukotriene C4, a potent inflammatory mediator derived from arachidonic acid. Leukotriene C4 is produced by various cells, including neutrophils, macrophages, mast cells, and platelets, and plays a crucial role in physiological and pathological processes . This compound is designed to be more stable and not readily metabolized to leukotriene D4 and leukotriene E4, making it a valuable tool for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylleukotriene C4 is synthesized through a series of chemical reactions involving the conjugation of glutathione to leukotriene A4, followed by methylation. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-methylleukotriene C4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
N-methylleukotriene C4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in bioactive lipid assays and receptor pharmacology studies.
Biology: Investigated for its role in inflammatory processes and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting leukotriene pathways.
Mechanism of Action
N-methylleukotriene C4 exerts its effects by acting as a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2). It binds to this receptor with high affinity, triggering a cascade of intracellular signaling events that lead to various physiological responses, including smooth muscle contraction and vascular permeability . The molecular targets and pathways involved include the activation of phospholipase C, protein kinase C, and mitogen-activated protein kinases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methylleukotriene C4 include:
Leukotriene C4: The parent compound, which is rapidly metabolized to leukotriene D4 and leukotriene E4.
Leukotriene D4: A metabolite of leukotriene C4 with similar biological activities.
Leukotriene E4: Another metabolite of leukotriene C4, involved in inflammatory responses.
Uniqueness
This compound is unique due to its stability and resistance to metabolic degradation, making it a valuable tool for studying the specific effects of leukotriene C4 without the confounding influence of its metabolites .
Properties
Molecular Formula |
C31H48N3O9S+ |
---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
1-[3-[(4S,6Z,8Z,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]-1-(methylamino)-5-oxopyrrolidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C31H47N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-28(37)38)44-22-24(30(41)33-21-29(39)40)34(32-2)23(31(42)43)19-20-27(34)36/h7-8,10-14,17,23-26,32,35H,3-6,9,15-16,18-22H2,1-2H3,(H3-,33,37,38,39,40,41,42,43)/p+1/b8-7-,11-10-,13-12-,17-14-/t23?,24?,25-,26?,34?/m0/s1 |
InChI Key |
QBGJIAGAMOXYQX-PIIVYYLVSA-O |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C/C=C\C([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)[N+]1(C(CCC1=O)C(=O)O)NC |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)[N+]1(C(CCC1=O)C(=O)O)NC |
Origin of Product |
United States |
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